molecular formula C12H13N3O3 B1414323 ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate CAS No. 2197063-08-2

ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate

Cat. No. B1414323
M. Wt: 247.25 g/mol
InChI Key: XKDYAJOUJYSMCV-UHFFFAOYSA-N
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Description

Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been studied extensively for their significant antibacterial activity .


Synthesis Analysis

The synthesis of compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate has been reported in the literature . For instance, a series of energetic TO derivatives were prepared from 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate has been analyzed in several studies . For example, in the crystal structure of a related compound, molecules are connected by pairs of N-H⋯O hydrogen bonds into centrosymmetric dimers .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate have been studied . For instance, the SAR analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate have been analyzed . For example, most compounds exhibit good thermostability .

Scientific Research Applications

Molecular Structure and Crystallography

Research on compounds similar to Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate often focuses on their molecular structure and crystallography. For example, the molecular structure of Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate, a related compound, has been studied, revealing details about its non-planar ethyl (oxo)acetate group orientation and interactions in the crystal form through C—H⋯O interactions and π–π stacking interactions (Ahmed et al., 2013).

Future Directions

The future directions for research on compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

ethyl 2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-3-5-10(6-4-9)15-8-13-14-12(15)17/h3-6,8H,2,7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDYAJOUJYSMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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